molecular formula C20H26N2O2 B5808268 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B5808268
M. Wt: 326.4 g/mol
InChI Key: IKYFGLFSXBKQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been studied extensively for its pharmacological properties.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in various physiological processes such as smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 has been shown to have a range of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 has also been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 in lab experiments is its relatively simple synthesis process. 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 is also readily available and can be purchased from various chemical suppliers. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272. One area of research could be the development of more potent and selective sGC activators. Another area of research could be the development of novel drug delivery systems for 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 to improve its bioavailability and efficacy. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 in various disease conditions.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 involves the reaction of 4-tert-butylphenol and 4-dimethylaminobenzaldehyde to form an intermediate product, which is then reacted with chloroacetyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of cardiovascular diseases. 2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide 41-2272 has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular conditions.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,3)15-6-12-18(13-7-15)24-14-19(23)21-16-8-10-17(11-9-16)22(4)5/h6-13H,14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYFGLFSXBKQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide

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